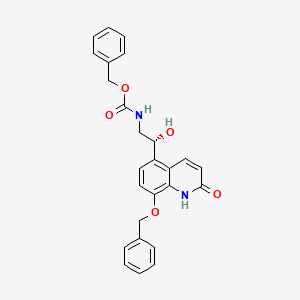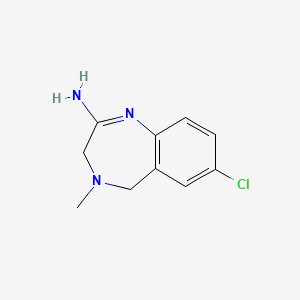
benzyl (R)-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a benzyloxy group, which is a benzyl ether. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl chloride reacts with a phenol derivative in the presence of a base like sodium hydroxide.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the quinoline derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. This is particularly relevant in the inhibition of enzymes like acetylcholinesterase, where the carbamate group forms a stable intermediate, preventing the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar reactivity but lacks the quinoline core.
tert-Butyl carbamate: Another carbamate used as a protecting group in organic synthesis.
Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyloxy group.
Uniqueness
The uniqueness of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate lies in its complex structure, which combines a quinoline core with a benzyloxy group and a carbamate functionality. This combination provides a unique set of chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
benzyl N-[(2R)-2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C26H24N2O5/c29-22(15-27-26(31)33-17-19-9-5-2-6-10-19)20-11-13-23(25-21(20)12-14-24(30)28-25)32-16-18-7-3-1-4-8-18/h1-14,22,29H,15-17H2,(H,27,31)(H,28,30)/t22-/m0/s1 |
InChI Key |
JYKHOOVUCGTXQO-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CNC(=O)OCC4=CC=CC=C4)O)C=CC(=O)N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CNC(=O)OCC4=CC=CC=C4)O)C=CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)





![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)



![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)



